Cgp 52608
Overview
Description
CGP 52608 is a synthetic ligand of the retinoic acid receptor-related orphan receptor alpha. It has been used as a biochemical tool to investigate nuclear and membrane signaling of melatonin. Additionally, this compound has demonstrated antiarthritic activity and has been explored for its potential in treating rheumatoid arthritis .
Preparation Methods
The synthesis of CGP 52608 involves the formation of a thiazolidine ring. The synthetic route typically includes the reaction of 3-allyl-4-oxo-thiazolidine-2-ylidene with 4-methyl-thiosemicarbazone under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and temperatures maintained at around 20°C
Chemical Reactions Analysis
CGP 52608 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidine ring.
Common Reagents and Conditions: Reagents like dimethyl sulfoxide, hydrogen peroxide, and lithium aluminum hydride are commonly used. Reaction conditions typically involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, depending on the reaction type.
Scientific Research Applications
CGP 52608 has a wide range of scientific research applications:
Chemistry: It is used as a synthetic ligand to study nuclear receptors.
Biology: this compound has been used to investigate the signaling pathways of melatonin and its effects on cellular processes.
Medicine: The compound has shown potential in treating rheumatoid arthritis and has been studied for its antiarthritic properties. .
Mechanism of Action
CGP 52608 exerts its effects by selectively activating the retinoic acid receptor-related orphan receptor alpha. This activation leads to the modulation of gene expression involved in various cellular processes. The compound’s mechanism involves binding to the receptor, which then influences nuclear and membrane signaling pathways. This interaction results in anti-inflammatory and antiproliferative effects, making it useful in treating conditions like rheumatoid arthritis and certain cancers .
Comparison with Similar Compounds
CGP 52608 is unique due to its selective activation of the retinoic acid receptor-related orphan receptor alpha. Similar compounds include:
Thiazolidinediones: These compounds also target nuclear receptors but may have different selectivity and effects.
Melatonin: While not structurally similar, melatonin shares functional similarities in modulating nuclear receptors.
Other Synthetic Ligands: Compounds like this compound that target nuclear receptors but differ in their specific receptor selectivity and biological effects
Properties
IUPAC Name |
1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJDIHOSRTMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=C1N(C(=O)CS1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027518 | |
Record name | CGP 52608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87958-67-6 | |
Record name | N-Methyl-2-[4-oxo-3-(2-propen-1-yl)-2-thiazolidinylidene]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87958-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP 52608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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